molecular formula C13H14F2O3 B2927729 Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate CAS No. 1955531-87-9

Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate

Cat. No.: B2927729
CAS No.: 1955531-87-9
M. Wt: 256.249
InChI Key: YHNAHNSEWGYPJX-UHFFFAOYSA-N
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Description

Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₄F₂O₃ and a molecular weight of 256.25 g/mol . It is characterized by the presence of a benzyl group, a difluoromethoxy group, and a cyclobutane ring. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with benzyl alcohol in the presence of a difluoromethoxy reagent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of advanced analytical techniques like HPLC and NMR ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used to study the effects of difluoromethoxy groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: Its unique structure can be exploited to develop drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

  • Benzyl 3-(methoxy)cyclobutane-1-carboxylate
  • Benzyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate
  • Benzyl 3-(chloromethoxy)cyclobutane-1-carboxylate

Comparison: Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable tool in research and development .

Properties

IUPAC Name

benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-13(15)18-11-6-10(7-11)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNAHNSEWGYPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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